molecular formula C9H17N3O2 B14901078 n-Cyclopentyl-2-ureidopropanamide

n-Cyclopentyl-2-ureidopropanamide

Cat. No.: B14901078
M. Wt: 199.25 g/mol
InChI Key: MVNIRTTXWFDONB-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-ureidopropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a cyclopentyl group attached to a ureidopropanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-2-ureidopropanamide typically involves the reaction of cyclopentylamine with a suitable isocyanate or carbamate derivative. One common method involves the reaction of cyclopentylamine with 2-isocyanatopropanamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-ureidopropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopentyl-2-ureidopropanoic acid.

    Reduction: Formation of cyclopentyl-2-aminopropanamide.

    Substitution: Formation of various substituted ureidopropanamides depending on the nucleophile used.

Scientific Research Applications

n-Cyclopentyl-2-ureidopropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-ureidopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to interact with formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses . By binding to FPR2, this compound can modulate the receptor’s activity, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopentyl-2-aminopropanamide
  • n-Cyclopentyl-2-methoxypropanamide
  • n-Cyclopentyl-2-hydroxypropanamide

Uniqueness

n-Cyclopentyl-2-ureidopropanamide is unique due to its ureido group, which imparts specific chemical and biological properties. This group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in a distinct manner compared to its analogs.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

2-(carbamoylamino)-N-cyclopentylpropanamide

InChI

InChI=1S/C9H17N3O2/c1-6(11-9(10)14)8(13)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13)(H3,10,11,14)

InChI Key

MVNIRTTXWFDONB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC1)NC(=O)N

Origin of Product

United States

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